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Compound of Interest

2-(Piperidin-4-
Compound Name:

yloxy)ethanethioamide
Cat. No.: B13221211

Get Quote

Part 1: Executive Summary & Chemical Identity

2-(Piperidin-4-yloxy)ethanethioamide is a functionalized heterocyclic building block

characterized by a piperidine pharmacophore linked via an ether bridge to a thioacetamide
moiety. This molecule serves as a critical bioisostere in fragment-based drug discovery
(FBDD), particularly in the design of H2S-donating therapeutics and protease inhibitors where
the thioamide group replaces a conventional amide bond to enhance proteolytic stability.

The following data establishes the core chemical identity of the molecule for validation in
experimental workflows.

Table 1: Physicochemical Profile
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Property

Value

Notes

IUPAC Name

2-(Piperidin-4-

yloxy)ethanethioamide

Molecular Formula C7H14N20S
] Calculated based on standard
Molecular Weight 174.26 g/mol ) ]
atomic weights.
Monoisotopic Mass 174.0827 Da

SMILES C1CNCCC10CC(=S)N Canonical representation.
InChl Key (Predicted) ZXYZ... Structure dependent.

(Piperidine NH, Thioamide
H-Bond Donors 2

NH2)

(Piperidine N, Ether O,
H-Bond Acceptors 3 ) ]

Thioamide S)

) Moderate hydrophilicity due to

Predicted LogP ~0.2-0.5

polarity.

Part 2: Structural Analysis & Causality

The molecule is composed of three distinct functional domains, each contributing to its

reactivity and biological profile:

» Piperidine Ring (Secondary Amine): A high-pKa basic center (pKa ~10-11) that ensures

solubility in aqueous media and provides a vector for salt formation (e.g., HCI or TFA salts).

In drug design, this ring often mimics basic amino acid side chains (Lys/Arg).

o Ether Linkage (-O-): Provides rotational freedom and acts as a hydrogen bond acceptor.

Unlike an ester or amide linker, the ether bond is metabolically stable against esterases.

e Thioamide Group (-C(=S)NHz): The defining feature. The C=S bond is longer and more

polarizable than C=0. Thioamides are bioisosteres of amides but exhibit:

o Increased Acidity: The NH protons are more acidic (pKa ~12-13) than amides.
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o H2S Donation: Under oxidative stress or specific enzymatic cleavage, thioamides can
release hydrogen sulfide, a gaseous signaling molecule with cytoprotective properties [1].

Part 3: Synthesis Protocol (Self-Validating)

Since this specific molecule is often a custom synthesis target rather than a catalog item, the
following Boc-Protection Route is the industry-standard "Best Practice" for high-yield
production. This pathway prevents the self-polymerization of the secondary amine and ensures
regioselectivity.

Reagents & Materials
 Starting Material:N-Boc-4-hydroxypiperidine (CAS: 109384-19-2).

o Alkylation Agent: Chloroacetonitrile (CAS: 107-14-2).

» Thionation Agent: Hydrogen Sulfide (gas) or Sodium Hydrosulfide (NaSH) with Magnesium
Chloride.

o Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

Step-by-Step Methodology
Phase 1: Ether Formation (Williamson Synthesis)

o Activation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF under N2
atmosphere. Cool to 0°C.

o Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30
min until H2 evolution ceases. Causality: This generates the alkoxide nucleophile.

o Alkylation: Add Chloroacetonitrile (1.1 eq) dropwise. Allow to warm to Room Temperature
(RT) and stir for 12 hours.

o Workup: Quench with sat. NH4Cl. Extract with EtOAc.[1] The product is tert-butyl 4-
(cyanomethoxy)piperidine-1-carboxylate.

Phase 2: Thionation (Nitrile to Thioamide)
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o Setup: Dissolve the nitrile intermediate in DMF or Ethanol.

e Reagent Addition: Add NaSH (2.0 eq) and MgClz (1.0 eq). Note: MgCl: acts as a Lewis acid
catalyst to activate the nitrile.

e Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (the thioamide is significantly more
polar and UV active than the nitrile).

 Purification: The intermediate tert-butyl 4-(2-amino-2-thioxoethoxy)piperidine-1-carboxylate is
isolated via silica gel chromatography.

Phase 3: Global Deprotection

o Cleavage: Dissolve the thioamide intermediate in DCM (10 volumes). Add TFA (5 volumes)
at 0°C.

e Stir: Stir at RT for 2 hours. Validation: Monitor disappearance of the Boc signal in NMR or
mass shift (-100 Da) in LC-MS.

« |solation: Evaporate volatiles. The product is obtained as the Trifluoroacetate salt.

» Free Basing (Optional): Pass through an ion-exchange resin (SCX-2) to obtain the free base
2-(Piperidin-4-yloxy)ethanethioamide.

Part 4: Visualization of Reaction Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical
intermediate states.

Thionation C=NtoC=S Intermediate:

Ether Synthesis O-Alkylation Intermediate: h
(NaH, CICH2CN) N-Boc-Nitrile > (NaSH, MgCI2) (TFA/DCM)

Figure 1: Synthetic route from commercial precursors to target thioamide.

Click to download full resolution via product page
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Figure 1: Synthetic route from commercial precursors to target thioamide.[1][2][3][4][5][6][7][8]
[O1[10][11][12]

Part 5: Applications & Handling[12]

Storage & Stability

» Hygroscopicity: Thioamides can be hygroscopic. Store the salt form in a desiccator at -20°C.

» Oxidation Sensitivity: The C=S bond is susceptible to oxidation to the amide (C=0) or sulfine
(C=S=0) by strong oxidants. Avoid exposure to bleach or peroxides [2].

Medicinal Chemistry Utility

o Peptidomimetics: Used to replace the peptide bond in protease inhibitors, increasing half-life
by resisting enzymatic hydrolysis.

e Fragment Screening: The low molecular weight (174 Da) makes it an ideal "fragment" for
NMR-based screening against therapeutic targets.

e H2S Donor Systems: The hydrolysis of the thioamide in vivo generates H2S, which has
vasorelaxant and anti-inflammatory effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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